molecular formula C9H11NO B13714848 5-Hydroxy-2-aminoindane

5-Hydroxy-2-aminoindane

Cat. No.: B13714848
M. Wt: 149.19 g/mol
InChI Key: CNMRLASNNLSRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminoindan-5-ol is a chemical compound belonging to the aminoindane family It is characterized by an indane ring structure with an amino group at the second position and a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoindan-5-ol typically involves the reduction of 2-nitroindan-5-ol. The process begins with the nitration of indan-5-ol to form 2-nitroindan-5-ol, followed by catalytic hydrogenation to yield 2-Aminoindan-5-ol. Common catalysts used in this reduction include palladium on carbon (Pd/C) and platinum oxide (PtO2).

Industrial Production Methods: Industrial production of 2-Aminoindan-5-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Aminoindan-5-ol.

Types of Reactions:

    Oxidation: 2-Aminoindan-5-ol can undergo oxidation reactions to form corresponding quinones or imines. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced further to form 2-aminoindan, especially under strong reducing conditions using agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Reagents such as halogens (e.g., bromine) and sulfonyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides

Major Products Formed:

    Oxidation: Quinones, imines

    Reduction: 2-Aminoindan

    Substitution: Halogenated or sulfonated derivatives

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound’s interactions with biological systems are studied to understand its effects on cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in neuropharmacology.

    Industry: It is used in the development of novel materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Aminoindan-5-ol involves its interaction with monoamine transporters and receptors. It has been shown to affect the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This interaction can modulate synaptic transmission and influence various neurological pathways. The compound’s affinity for specific receptor subtypes, such as α2-adrenergic receptors, further contributes to its pharmacological profile.

Comparison with Similar Compounds

    2-Aminoindan: Lacks the hydroxyl group at the fifth position, resulting in different pharmacological properties.

    5-Methoxy-2-aminoindan: Contains a methoxy group at the fifth position, altering its interaction with monoamine transporters.

    5,6-Methylenedioxy-2-aminoindan: Features a methylenedioxy group, providing distinct psychoactive effects.

Uniqueness: 2-Aminoindan-5-ol’s unique structure, with both an amino and hydroxyl group, allows for specific interactions with biological targets that are not observed with its analogs. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-amino-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C9H11NO/c10-8-3-6-1-2-9(11)5-7(6)4-8/h1-2,5,8,11H,3-4,10H2

InChI Key

CNMRLASNNLSRGL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)N

Origin of Product

United States

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